4-aminochroman-4-carboxylic Acid

Descripción general

Descripción

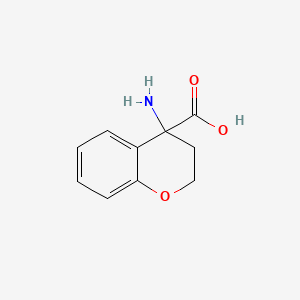

4-aminochroman-4-carboxylic Acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is also known by its IUPAC name, 4-amino-4-chromanecarboxylic acid . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminochroman-4-carboxylic Acid can be achieved through several methods. One common approach involves the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . Another method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-aminochroman-4-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Aminochroman-4-carboxylic acid has been investigated for its role as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

Pharmaceutical Intermediates

- Synthesis of Dipeptides : The compound serves as an intermediate for synthesizing dipeptides, which are crucial in developing therapeutic agents for conditions like diabetes. The synthesis involves coupling this compound with various amino acids to form peptide bonds, leading to potential drugs targeting diabetes management .

- Inhibitors for Enzymatic Activity : Research indicates that derivatives of this compound can act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism and type 2 diabetes .

Analytical Chemistry

The compound has also found applications in analytical methods, particularly in the derivatization of carboxylic acids and aldehydes for enhanced detection.

Derivatization Agent

- Mass Spectrometry Applications : this compound has been utilized as a derivatization agent in mass spectrometry. It enhances the detection of carboxylic acids by forming stable adducts that improve signal-to-noise ratios in complex biological samples . This is particularly useful in biomarker analysis related to oxidative stress and lipid peroxidation.

Case Study: Diabetes Treatment

A study explored the synthesis of novel DPP-IV inhibitors derived from this compound. These compounds demonstrated promising results in lowering blood glucose levels in diabetic animal models, suggesting their potential as therapeutic agents .

Case Study: Biomarker Analysis

Another research effort involved using this compound derivatives to analyze biomarkers of oxidative stress in human plasma. The derivatization improved the detection limits and specificity for aldehydes, showcasing its utility in clinical diagnostics .

Mecanismo De Acción

The mechanism of action of 4-aminochroman-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .

Comparación Con Compuestos Similares

Similar Compounds

3,4-dihydro-2H-1-benzopyran-2-one:

4-amino-6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: This fluorinated derivative has enhanced biological activity due to the presence of the fluorine atom.

Uniqueness

4-aminochroman-4-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets .

Actividad Biológica

4-Aminochroman-4-carboxylic acid (ACCA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and therapeutic applications of ACCA, supported by various studies and case reports.

Chemical Structure and Synthesis

This compound is characterized by its chroman backbone with an amino group at the 4-position and a carboxylic acid functional group. The synthesis typically involves multi-step organic reactions, including the use of starting materials such as chroman derivatives and subsequent functional group modifications.

Antimicrobial Properties

ACCA has demonstrated notable antimicrobial activity. A study indicated that derivatives of this compound exhibited significant antibacterial and antifungal effects. The compounds were tested against various strains, showing promising results in inhibiting growth, which suggests potential applications in treating infections caused by resistant microorganisms .

Anticancer Activity

Recent research highlights ACCA's role as a potential anticancer agent. The compound has been evaluated for its effects on cancer cell lines, showing that it can induce apoptosis in malignant cells. For instance, ACCA derivatives have been linked to the inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro studies have reported that certain ACCA analogs increased apoptotic rates in K562 leukemia cells, suggesting their utility in cancer therapy .

Neuroprotective Effects

The central nervous system (CNS) effects of ACCA have also been explored. Some studies suggest that ACCA may possess neuroprotective properties, potentially beneficial for conditions such as neurodegenerative diseases. The ability of ACCA to modulate neurotransmitter levels and exert antioxidant effects could contribute to its protective role against neuronal damage .

Table 1: Summary of Biological Activities of this compound

The biological activity of ACCA is attributed to its ability to interact with various molecular targets within cells. For example, its role as an HDAC inhibitor is significant in cancer therapy, as it alters gene expression related to cell cycle regulation and apoptosis. Additionally, its antimicrobial effects may be linked to disrupting bacterial cell wall synthesis or function.

Propiedades

IUPAC Name |

4-amino-2,3-dihydrochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10/h1-4H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXIFTMHVUISOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402277 | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412924-90-4 | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412924-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.